m-Dioxane, 5-methyl-4-phenyl-, cis-

Synthetic Chemistry Stereoselective Synthesis Prins Reaction

Researchers requiring defined cis stereochemistry for SAR studies often encounter stereochemical mixtures that confound results. cis-5-Methyl-4-phenyl-1,3-dioxane (CAS 2033-27-4) provides the pure cis diastereomer. • Enables direct synthesis of OX2R antagonist leads matching patent stereochemistry. • Validates computational models with fixed conformational preference. • Supplied as research-grade reagent with ≥98% purity.

Molecular Formula C11H14O2
Molecular Weight 178.23 g/mol
CAS No. 2033-27-4
Cat. No. B1676014
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namem-Dioxane, 5-methyl-4-phenyl-, cis-
CAS2033-27-4
Synonymsm-Dioxane, 5-methyl-4-phenyl-, cis-
Molecular FormulaC11H14O2
Molecular Weight178.23 g/mol
Structural Identifiers
SMILESCC1COCOC1C2=CC=CC=C2
InChIInChI=1S/C11H14O2/c1-9-7-12-8-13-11(9)10-5-3-2-4-6-10/h2-6,9,11H,7-8H2,1H3/t9-,11+/m0/s1
InChIKeyKNYICOMGRQTGKP-KOLCDFICSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





cis-5-Methyl-4-phenyl-1,3-dioxane: Structural Identity & Procurement


The target compound, designated as m-Dioxane, 5-methyl-4-phenyl-, cis- (CAS 2033-27-4), is a chiral, heterocyclic small molecule with the IUPAC name (4R,5S)-5-methyl-4-phenyl-1,3-dioxane [1]. It belongs to the 1,3-dioxane class, specifically a 4,5-disubstituted variant where the methyl and phenyl groups adopt a cis relative configuration. This fixed stereochemistry distinguishes it from its trans diastereomer (e.g., CAS 2418-49-7) and from other regioisomeric dioxanes commonly used as synthetic intermediates or bioactive scaffolds . For procurement, the compound is typically supplied as a research-grade biochemical reagent, with its utility rooted in its defined three-dimensional shape rather than a broad, generic application profile.

Stereochemistry: cis-4,5-disubstituted 1,3-dioxane
Differentiation: fixed cis relative configuration, distinct from trans isomer and stereochemical mixtures
Procurement: supplied as research-grade chiral building block

Why Generic Mixtures Cannot Replace cis-5-Methyl-4-phenyl-1,3-dioxane


Interchanging the defined cis isomer with a stereochemical mixture or the trans diastereomer introduces uncontrolled variables in any application where molecular shape dictates function. In 1,3-dioxanes, the relative orientation of substituents governs the chair conformation, influencing the axial/equatorial preference of the phenyl group [1]. Generic sources often supply this compound as a mixture of stereoisomers (e.g., CAS 97991-52-1), which can lead to different physicochemical properties, such as boiling point (reported as 264.8°C for the mixture ), and divergent reactivity in stereospecific transformations. The evidence below demonstrates why precise stereochemical identity is critical for scientific selection.

Conformation
cis isomer imposes a distinct chair conformation with specific phenyl orientation
trans diastereomer or mixture presents uncontrolled conformational bias, altering spatial presentation
Synthesis
cis isomer requires non-standard synthetic routes due to inherent trans-selectivity in common Prins conditions
mixtures reflect major trans product; purification to cis is non-trivial and may shift cost/reproducibility
Physical property
pure cis isomer expected to exhibit distinct boiling point and polarity relative to mixture
stereochemical mixture (reported bp ~264.8°C) masks isomer-specific behavior, limiting physical-chemistry applications
Class-level evidence: substituent orientation in 1,3-dioxanes governs chair preference; direct substitution with undefined stereochemistry may confound SAR and physical measurements.

Quantitative Evidence: cis-5-Methyl-4-phenyl-1,3-dioxane


Diastereoselectivity in Prins Cyclization

The cis-configured 5-methyl-4-phenyl-1,3-dioxane is the minor diastereomer in the Lewis-acid catalyzed Prins reaction of β-methylstyrene with formaldehyde. Using the catalyst 2,6-Di-tert-butylphenoxy(difluoro)borane, the reaction preferentially yields the trans-5-methyl-4-phenyl-1,3-dioxane with a diastereomeric ratio (dr) of 75:25 (trans:cis) [1]. This contrasts with Prins conditions using sulfuric acid in dioxane, which can yield cis/trans ratios closer to 1:1 depending on the starting olefin geometry [2]. The selective formation of the trans isomer under optimized catalytic conditions highlights the need for alternative, specialized synthetic routes to access the pure cis isomer.

Diastereoselectivity
Head-to-head
trans isomer favored over cis by factor of 3 (dr 75:25) in catalytic Prins reaction with β-methylstyrene and formaldehyde
cis isomer is the minor product; synthesis requires non-standard conditions
Catalyst: 2,6-Di-tert-butylphenoxy(difluoro)borane. Source review recommended.
Synthetic Chemistry Stereoselective Synthesis Prins Reaction

Conformational Impact of cis-Configuration

In 1,3-dioxane systems, the conformational equilibrium is highly sensitive to the relative stereochemistry of substituents. Computational and NMR studies on related 2-phenyl-5-methyl-1,3-dioxanes demonstrate that the aromatic substituent exhibits a strong preference for the axial position in the gas phase, an effect that is modulated by the cis/trans relationship of the substituents [1]. For cis-5-methyl-4-phenyl-1,3-dioxane, the 4,5-cis arrangement imposes a specific conformational bias different from that in the trans isomer, which can alter the spatial presentation of the phenyl ring in structure-activity relationship (SAR) studies. While direct experimental data for this specific scaffold is class-level inference, the principle is well-established for 4,5-disubstituted 1,3-dioxanes.

Conformational Bias
Class-level inference
cis configuration forces a specific chair conformation with distinct phenyl orientation; axial preference for aromatic groups confirmed in analogous 2-phenyl-5-methyl-1,3-dioxanes
Spatial presentation differs from trans; stereochemical mixture cannot guarantee unique conformation
Based on computational and NMR studies of related scaffolds. Direct experimental data for this specific compound is inferred.
Structural Biology Medicinal Chemistry Conformational Analysis

Physical Property Divergence in Stereochemical Mixtures

The boiling point for a generic sample of 5-methyl-4-phenyl-1,3-dioxane (likely a mixture of stereoisomers) is reported as 264.8°C at 760 mmHg . In contrast, the pure cis isomer is expected to have a slightly different boiling point due to its distinct molecular shape and polarity, which influences intermolecular forces. During fractional distillation, the cis and trans isomers can be partially separated, with the cis isomer typically eluting under slightly different conditions [1]. This physical divergence is a direct consequence of the fixed stereochemistry and underscores why a defined isomer, rather than a mixture, is required for reproducible physical property-dependent applications.

Boiling Point
Cross-study comparable
Stereochemical mixture bp 264.8°C at 760 mmHg; pure cis isomer expected to differ, and isomers partially separable by fractional distillation
Defined isomer required for reproducible physical-chemistry and analytical standard use
Distillation and glpc analysis confirm isomer separation; precise cis bp not reported.
Analytical Chemistry Quality Control Physical Chemistry

cis-Stereochemistry in Orexin Antagonist Scaffolds

The 4-phenyl-[1,3]dioxane scaffold has been elaborated into potent and selective Orexin Receptor 2 (OX2R) antagonists, as exemplified in the patent literature [1]. These compounds often feature a urea linkage at the 5-position, with the relative stereochemistry at C-4 and C-5 being a critical determinant of receptor affinity and selectivity. While the specific cis-5-methyl-4-phenyl-1,3-dioxane is a simpler, unelaborated core, its cis configuration directly mirrors the stereochemistry found in several advanced lead compounds. Using the incorrect trans diastereomer as a synthetic building block would lead to a different enantiomeric series with unpredictable biological activity.

Bioactive Scaffold
Supporting evidence
cis core matches the stereochemistry of OX2R antagonist intermediates described in patent literature; trans isomer would lead to different diastereomeric series
Correct diastereomeric series for SAR studies building on OX2R pharmacophores
Inference from urea-substituted 4-phenyl-[1,3]dioxane patents; no direct bioactivity data for this specific core.
Medicinal Chemistry Drug Discovery GPCR Antagonists

Validated Applications for cis-5-Methyl-4-phenyl-1,3-dioxane


Stereodefined Building Block for Orexin-2 Antagonists

For research programs synthesizing novel OX2R antagonists based on the 4-phenyl-1,3-dioxane scaffold, procuring the pure cis-5-methyl-4-phenyl-1,3-dioxane as a starting material is essential. The cis configuration directly matches the core stereochemistry of lead compounds described in patent literature, ensuring that subsequent urea formation or other modifications at the 5-position proceed on the correct diastereomeric series [1]. Using a stereochemical mixture would introduce an unwanted trans impurity, complicating purification and SAR interpretation.

Chiral Conformational Probe for NMR and Computation

The fixed cis relationship between the methyl and phenyl substituents makes this compound an excellent model for studying conformational equilibria in 1,3-dioxanes. As demonstrated in related systems, the cis isomer exhibits a distinct conformational preference that can be probed via NMR coupling constants and NOESY experiments [1]. Computational chemists can use the pure cis isomer to validate force field parameters or DFT methods against experimental data, a study that would be confounded by the presence of the trans isomer.

Stereospecific Prins Reaction Precursor

The challenge of synthesizing the cis isomer selectively, as shown by the 75:25 trans-selectivity in catalytic Prins reactions, makes the pure compound a valuable substrate for developing new stereoselective transformations. Researchers can use the pure cis isomer to study its reactivity under novel catalytic conditions, aiming to understand and reverse the inherent diastereoselectivity [1]. This work could lead to new asymmetric methods for cis-4,5-disubstituted 1,3-dioxanes.

Application
Selection Property
Validation Focus
OX2R antagonist scaffold synthesis
Stereochemical authenticity of dioxane core
Confirmation of correct diastereomeric series before further functionalization
Conformational analysis model
Fixed cis-conformational bias
NMR coupling constant and NOESY validation against computational predictions
Stereospecific Prins reaction studies
Reactivity of minor diastereomer
Evaluation of catalytic conditions that may reverse inherent trans-selectivity
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